molecular formula C17H12FNO3 B2596227 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide CAS No. 923164-03-8

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide

Cat. No.: B2596227
CAS No.: 923164-03-8
M. Wt: 297.285
InChI Key: RIFQHPFXPQCZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide ( 923164-03-8) is a synthetic coumarin derivative with a molecular formula of C17H12FNO3 and a molecular weight of 297.28 g/mol . Coumarins are a significant class of compounds in medicinal chemistry research, known for a broad spectrum of biological activities. While specific biological data for this compound is limited in the public domain, related 6-substituted coumarin analogs have been identified as promising scaffolds in pharmacological investigations . Research on similar compounds indicates that substituents at the 6-position of the coumarin nucleus are crucial for biological activity . Some 6- and 7-substituted coumarin carboxamide derivatives have shown potent inhibitory activity against enzymes like human carbonic anhydrase IX (hCA IX) and lipoxygenase (LOX), which are validated antitumor targets . This suggests potential research applications for this compound in exploring enzyme inhibition and related biological pathways. The presence of the acetamide group at the 6-position and the 2-fluorophenyl ring at the 2-position provides a structure of interest for further structure-activity relationship (SAR) studies in the development of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-16-13(8-11)15(21)9-17(22-16)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFQHPFXPQCZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(2-fluorophenyl)-4H-chromen-4-one.

    Acetylation: The intermediate is then acetylated using acetic anhydride and a catalyst, such as pyridine, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized chromenone derivatives.

    Reduction: Reduced chromenone derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide is as a potential anti-inflammatory agent. Research indicates that compounds with a chromene structure can exhibit selective inhibition of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation and pain pathways. Selective COX-II inhibitors are preferred due to their reduced side effects compared to non-selective inhibitors .

Case Study: COX-II Inhibition

A study highlighted the design and synthesis of various COX-II inhibitors, including derivatives of chromene. The structure-activity relationship (SAR) revealed that modifications at specific positions on the chromene scaffold can enhance inhibitory potency against COX-II, making it a promising lead for developing new anti-inflammatory drugs .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Recent studies have shown that derivatives of acetamides can demonstrate significant antibacterial and antibiofilm activities against various pathogens, indicating their potential use in treating bacterial infections .

Data Table: Antibacterial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli15 µg/mL

Anticancer Activity

The chromene derivatives, including this compound, have shown promise in cancer research. Studies have indicated that these compounds can preferentially kill multidrug-resistant cancer cells, making them valuable in the fight against resistant cancer phenotypes .

Case Study: Cytotoxicity Against Cancer Cells

Research demonstrated that certain chromene derivatives exhibited submicromolar potency against various cancer cell lines, suggesting their potential as anticancer agents. The effectiveness was linked to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in inflammation and cancer pathways. These computational analyses help in understanding how structural modifications can enhance efficacy and selectivity for specific biological targets .

Insights from Docking Studies

The docking results indicated favorable interactions between the compound and active sites of COX-II and other relevant enzymes, reinforcing its potential as a therapeutic agent. The insights gained from these studies guide further synthesis and optimization efforts for improved drug candidates .

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The chromene core distinguishes N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide from analogs with pyridazinone, quinolinone, or pyrimidine systems. Key comparisons include:

Table 1: Core Structure and Substituent Analysis
Compound Name (Example) Core Structure Key Substituents Biological Relevance (if reported) Reference
This compound Chromene (4H-benzopyran) 2-(2-fluorophenyl), 4-oxo, 6-acetamide Synthetic intermediate; potential bioactivity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-bromophenyl, 4-methoxybenzyl, acetamide FPR2 agonist; activates calcium mobilization in neutrophils
2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide Quinolinone 4-fluorophenyl sulfonyl, 2-methylphenyl Not explicitly reported; sulfonyl group may enhance solubility
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine-isoxazole Hydroxypyrimidinyl, methylisoxazolyl Unclear; sulfanyl group may confer redox activity

Substituent Effects on Bioactivity

  • Fluorine Position: The 2-fluorophenyl group in the target compound may increase lipophilicity compared to 4-fluorophenyl sulfonyl in the quinolinone analog . Fluorine’s electron-withdrawing effects could modulate aromatic ring reactivity.
  • Acetamide Placement: The acetamide at position 6 in the chromene derivative contrasts with its placement on pyridazinone (position 1) or quinolinone (position 2). This positional variance likely influences hydrogen-bonding capacity and target selectivity .
  • Sulfonyl vs.

Computational and Crystallographic Tools

  • SHELX Software: Used for refining crystal structures of related compounds (e.g., pyridazinones), aiding in understanding conformational stability and intermolecular interactions .
  • Mercury CSD: Facilitates visualization of packing patterns and void spaces, critical for comparing chromene derivatives with bulkier analogs like the quinolinone sulfonyl compound .

Biological Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide is a compound belonging to the class of chromenone derivatives, which has garnered attention for its diverse biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
IUPAC Name N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide
Molecular Formula C₁₃H₉FNO₃
Molecular Weight 237.21 g/mol
CAS Number 923221-63-0

The presence of the fluorophenyl group enhances its electronic properties, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The chromenone core can intercalate into DNA, disrupting cellular processes and potentially leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Studies indicate that derivatives of this compound exhibit IC50 values in the low micromolar range against these enzymes, suggesting significant therapeutic potential .
  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress .

Anticancer Activity

Several studies have explored the anticancer potential of this compound and related compounds. For instance, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. A notable study reported that certain derivatives showed high potency against breast and lung cancer cells, with IC50 values below 10 µM .

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways has been documented. It appears to modulate the expression of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Given its inhibitory action on AChE and BChE, this compound may serve as a promising candidate for neuroprotection in conditions like Alzheimer's disease. Studies involving molecular docking have indicated favorable interactions with AChE, supporting its development as a therapeutic agent for cognitive disorders .

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study demonstrated that derivatives of this compound significantly reduced intracellular ROS levels in Vero cells exposed to hydrogen peroxide, indicating its potential as an antioxidant agent .
  • Inhibitory Activity Against Cholinesterases : Research highlighted that the compound exhibited potent inhibition against both AChE and BChE, with selectivity indices suggesting a preference for AChE inhibition over BChE . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Cytotoxicity Assessment : In vitro assays revealed that this compound derivatives showed cytotoxicity comparable to standard anticancer drugs, indicating their potential as effective chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the chromene core. For example, fluorophenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution. Reaction efficiency can be optimized by controlling temperature (e.g., 80–110°C for aryl coupling) and using catalysts like Pd(PPh₃)₄. Purity is verified via HPLC (≥95%) and NMR spectroscopy. Post-synthetic acetylation of the amine group requires anhydrous conditions to avoid hydrolysis .

Q. How can the crystal structure of this compound be resolved, and what parameters are critical for validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Unit cell dimensions : Monoclinic systems (e.g., a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å, β = 91.523°) .
  • Hydrogen bonding : Intramolecular C–H⋯O bonds stabilize the chromen-4-one scaffold .
  • R factors : Acceptable refinement values are R < 0.05 and wR < 0.13 .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies fluorophenyl (δ 7.2–7.8 ppm for aromatic protons) and acetamide (δ 2.1 ppm for CH₃) groups.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 337.1 [M+H]⁺).
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) validate the acetamide moiety .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the compound’s reactivity, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict electrophilic sites (e.g., C-6 of chromene) for functionalization. Discrepancies between computed and experimental bond lengths (e.g., C–O: 1.21 Å vs. 1.23 Å) may arise from crystal packing effects. Validate models using SC-XRD data and adjust basis sets for accuracy .

Q. What strategies mitigate contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often stem from:

  • Assay conditions : Varying pH (7.4 vs. 6.8) or ATP concentrations (1 mM vs. 10 µM).
  • Cell lines : Use isogenic models to control for genetic variability.
  • Data normalization : Include positive controls (e.g., staurosporine for kinases) and report activity as % inhibition ± SEM .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodological Answer :

  • Bioavailability : Assess via oral (PO) and intravenous (IV) administration in rodents. Target >20% oral bioavailability.
  • Half-life (t₁/₂) : Aim for t₁/₂ > 4 hours to ensure sustained plasma concentrations.
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the acetamide group) .

Q. How can stability studies under varying pH and temperature conditions inform formulation design?

  • Methodological Answer :

  • Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via UPLC-PDA.
  • Thermal stability : Store at 40°C/75% RH for 4 weeks; >90% purity retention is acceptable.
  • Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux·hr) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.